molecular formula C8H3F2NO2 B2980130 3-Cyano-4,5-difluorobenzoic acid CAS No. 1783727-59-2

3-Cyano-4,5-difluorobenzoic acid

Cat. No.: B2980130
CAS No.: 1783727-59-2
M. Wt: 183.114
InChI Key: LYBGNNDGFBROJY-UHFFFAOYSA-N
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Description

3-Cyano-4,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzonitrile with carbon dioxide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as diethyl ether and reagents like n-butyl chloride and magnesium powder .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts under basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) in methanol can be used to replace fluorine atoms with methoxy groups.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the cyano group.

    Oxidation: Potassium permanganate (KMnO4) in basic aqueous solution can oxidize the benzoic acid group.

Major Products Formed

    Substitution: Formation of methoxy-substituted derivatives.

    Reduction: Formation of 3-amino-4,5-difluorobenzoic acid.

    Oxidation: Formation of carboxylate salts.

Scientific Research Applications

3-Cyano-4,5-difluorobenzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-4,5-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4,5-difluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

3-cyano-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBGNNDGFBROJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783727-59-2
Record name 3-cyano-4,5-difluorobenzoic acid
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